1-(Aminomethyl)-8-bromonaphthalene
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Overview
Description
1-(Aminomethyl)-8-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound features a bromine atom at the 8th position and an aminomethyl group at the 1st position of the naphthalene ring
Preparation Methods
The synthesis of 1-(Aminomethyl)-8-bromonaphthalene typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 8-bromonaphthalene.
Aminomethylation: The 8-bromonaphthalene undergoes a Mannich reaction, where it reacts with formaldehyde and a secondary amine to introduce the aminomethyl group at the 1st position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(Aminomethyl)-8-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or amides. Reduction reactions can convert the aminomethyl group to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, formaldehyde, and secondary amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-8-bromonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-8-bromonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions with its targets .
Comparison with Similar Compounds
1-(Aminomethyl)-8-bromonaphthalene can be compared with other naphthalene derivatives such as:
1-(Aminomethyl)-naphthalene: Lacks the bromine atom, resulting in different reactivity and applications.
8-Bromo-1-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, leading to different chemical properties and uses.
1-(Aminomethyl)-8-chloronaphthalene:
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both the aminomethyl and bromine groups.
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
(8-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |
InChI Key |
KDAXLRHCKWRWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)C(=CC=C2)Br |
Origin of Product |
United States |
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